Clopidogrelum

Beschreibung

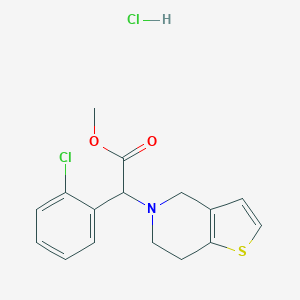

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWGGQPFAXNFI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022848 | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Color/Form |

Colorless oil | |

CAS No. |

113665-84-2 | |

| Record name | Clopidogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPIDOGREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Clopidogrel on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, a thienopyridine derivative marketed as Plavix, is a cornerstone antiplatelet therapy for the prevention of atherothrombotic events.[1] Its efficacy lies in the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[2][3] This guide provides a detailed examination of the molecular mechanisms underpinning clopidogrel's action, from its metabolic activation to its profound effects on platelet signaling pathways. We will delve into the quantitative aspects of its interaction with the P2Y12 receptor and outline the experimental protocols used to elucidate and evaluate its pharmacodynamics.

Metabolic Activation of Clopidogrel: A Prerequisite for Activity

Clopidogrel is a prodrug, meaning it is inactive until metabolized in the body.[2][4] Following oral administration and absorption in the intestine, clopidogrel undergoes a two-step oxidative process primarily in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[2][5] Approximately 85% of the absorbed clopidogrel is hydrolyzed by esterases into an inactive carboxylic acid derivative.[2][5] The remaining 15% is converted to its active form.[3]

The first step involves the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction mediated by CYP1A2, CYP2B6, and CYP2C19.[4][5] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. This second step is catalyzed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[4][5] The active metabolite is a reactive thiol derivative that is responsible for clopidogrel's antiplatelet effects.[6]

The P2Y12 Receptor: The Molecular Target

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets.[7] It plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[2] The active metabolite of clopidogrel specifically and irreversibly binds to the P2Y12 receptor.[8][9] This binding is covalent, forming a disulfide bond with one or more cysteine residues on the extracellular domains of the receptor, with Cys97 being identified as a key site of interaction.[10][11] This irreversible binding means that the platelet is inhibited for its entire lifespan of approximately 7-10 days.[2][3]

A further dimension to clopidogrel's mechanism is its effect on the organization of P2Y12 receptors. It has been demonstrated that the active metabolite of clopidogrel disrupts P2Y12 receptor homooligomers, causing them to dissociate into dimeric and monomeric forms and partitioning them out of lipid rafts.[6][10][12] This disruption of the receptor's supramolecular organization contributes to its loss of function.

Downstream Signaling Cascade: Unraveling the Inhibition

The binding of clopidogrel's active metabolite to the P2Y12 receptor prevents ADP from activating its downstream signaling cascade. The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[7][11]

In the absence of clopidogrel:

-

ADP binds to the P2Y12 receptor.

-

The Gαi subunit is activated and inhibits adenylyl cyclase.[11]

-

Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

-

Reduced cAMP levels result in decreased activity of protein kinase A (PKA).

-

This leads to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[13]

-

Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

-

The activated GPIIb/IIIa receptor binds fibrinogen, leading to platelet aggregation.[14]

In the presence of clopidogrel:

-

The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor, blocking ADP binding.

-

The inhibitory effect of Gαi on adenylyl cyclase is prevented.

-

Adenylyl cyclase remains active, leading to the maintenance of intracellular cAMP levels.[4]

-

PKA remains active and phosphorylates VASP.

-

Phosphorylated VASP (VASP-P) inhibits the activation of the GPIIb/IIIa receptor.

-

The GPIIb/IIIa receptor remains in its inactive state, preventing fibrinogen binding and subsequent platelet aggregation.

Beyond the adenylyl cyclase pathway, P2Y12 receptor activation also stimulates phosphoinositide 3-kinase (PI3K) via the Gβγ subunits, leading to the activation of Akt (also known as protein kinase B) and Rap1b, which further contribute to platelet aggregation.[7][14] Clopidogrel's antagonism of the P2Y12 receptor also blocks these pro-aggregatory signals.

Quantitative Analysis of Clopidogrel's Action

The interaction of clopidogrel's active metabolite with the P2Y12 receptor and its subsequent effect on platelet function have been quantified in various studies.

| Parameter | Value | Description | Reference(s) |

| IC50 | 1.9 ± 0.3 μM | Concentration of clopidogrel that inhibits 50% of ADP-induced platelet aggregation in washed human platelets in vitro. | [15][16] |

| pKi | 6.9 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity of the active metabolite for the P2Y12 receptor. | [17] |

| Platelet Inhibition | Mean 64.0 ± 25.3% reduction in P2Y12 Reaction Units (PRU) | Measured by the VerifyNow-P2Y12 assay in patients receiving clopidogrel therapy. | [18] |

| Platelet Aggregation Inhibition | 70 ± 1% | Inhibition of ADP (6 μM)-induced platelet aggregation by clopidogrel (30 μM) in washed human platelets. | [15][16] |

Experimental Protocols for Assessing Clopidogrel's Effect

Several laboratory methods are employed to assess the pharmacodynamic effects of clopidogrel by measuring platelet function.

Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for measuring platelet aggregation.[19]

-

Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Add an agonist, typically ADP (concentrations of 5 to 20 μM are commonly used), to the PRP sample.[19][20][21]

-

Record the increase in light transmittance over time as platelets aggregate.

-

The extent of aggregation is reported as the maximum percentage of light transmittance.

-

-

Interpretation: A lower percentage of aggregation in the presence of clopidogrel indicates effective P2Y12 inhibition.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[22][23]

-

Principle: Measures platelet aggregation on fibrinogen-coated beads in response to ADP in a specialized tube. The assay includes prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making it more specific for P2Y12 activity.[18][24]

-

Methodology:

-

Collect whole blood in a specific Greiner partial-fill blue-top tube containing 3.2% sodium citrate.[22][23]

-

A clearing tube should be drawn first to avoid tissue factor contamination.[25]

-

The sample is inserted into the VerifyNow instrument.

-

The instrument automatically mixes the blood with reagents (ADP and PGE1) and measures the change in light transmittance as platelets aggregate on fibrinogen-coated beads.

-

-

Interpretation: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a greater level of P2Y12 inhibition.

VASP Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition.[13][26]

-

Principle: Measures the phosphorylation state of VASP within platelets. Inhibition of the P2Y12 receptor by clopidogrel leads to increased VASP phosphorylation.[13][27]

-

Methodology:

-

Whole blood samples are incubated with PGE1 alone (to induce maximal VASP phosphorylation) and with PGE1 plus ADP (to assess the inhibitory effect of the P2Y12 pathway).

-

Platelets are then fixed, permeabilized, and stained with fluorescently labeled antibodies against total VASP and phosphorylated VASP.

-

The fluorescence intensity is measured by flow cytometry.

-

-

Interpretation: The results are often expressed as a Platelet Reactivity Index (PRI), calculated from the fluorescence intensities. A lower PRI indicates a greater degree of P2Y12 inhibition by clopidogrel.[27]

Conclusion

The mechanism of action of clopidogrel on the P2Y12 receptor is a well-defined process involving metabolic activation, irreversible receptor binding, and profound inhibition of downstream signaling pathways crucial for platelet aggregation. The disruption of P2Y12 receptor oligomerization adds another layer of complexity to its inhibitory action. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and further investigate this clinically vital antiplatelet agent. A thorough grasp of these molecular details is essential for the development of novel antiplatelet therapies and for optimizing the use of existing agents in the management of cardiovascular disease.

References

- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is monitoring of antiplatelet therapy by light transmission aggregometry dependent on instrument and reagent used? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. ClinPGx [clinpgx.org]

- 6. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Real-time platelet P2Y12 receptor occupancy as a promising pharmacodynamics biomarker for bridging the gap between PK/PD of clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clopidogrel (active metabolite) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 22. VerifyNow® P2Y12 assay for Antiplatelet Effect - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]

- 23. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]

- 24. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 25. youtube.com [youtube.com]

- 26. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]

- 27. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Clopidogrel Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its therapeutic efficacy is solely attributed to its (S)-enantiomer, which, after metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The (R)-enantiomer is pharmacologically inactive and has been associated with adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and chiral separation of clopidogrel's enantiomers. It includes detailed experimental protocols for key synthetic and analytical procedures, a comparative analysis of the pharmacological and pharmacokinetic properties of the enantiomers, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction

The discovery of clopidogrel and the subsequent identification of its stereoselective activity represent a significant milestone in cardiovascular pharmacology. Initially synthesized as a racemic mixture, it was later determined that the antiplatelet effect resides exclusively in the (S)-(+)-enantiomer.[1][2] The (R)-(-)-enantiomer is not only inactive but has also been linked to convulsive side effects in animal studies.[3][4] This stereospecificity underscores the importance of robust methods for the synthesis and separation of the individual enantiomers to ensure the safety and efficacy of the final drug product.

This guide delves into the technical aspects of clopidogrel's enantiomers, providing detailed methodologies and comparative data to support research and development in this area.

Synthesis and Chiral Resolution of Clopidogrel

The industrial production of enantiomerically pure (S)-clopidogrel has been approached through two primary strategies: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis of (S)-Clopidogrel

Asymmetric synthesis aims to produce the desired (S)-enantiomer directly, avoiding the need for subsequent separation of a racemic mixture. One effective method involves a modified Strecker reaction using a chiral auxiliary.[5][6]

-

Synthesis of (2S)-(2-chlorophenyl){[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetonitrile hydrochloride:

-

To a solution of [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a methanol-water mixture, add sodium cyanide.

-

To this mixture, add 2-chlorobenzaldehyde and stir at room temperature for 16 hours.

-

The resulting diastereomerically pure product can be isolated by filtration.

-

-

Hydrolysis and Chiral Auxiliary Cleavage:

-

Treat the product from the previous step with 6 M aqueous HCl in a mixture of diethyl ether and chloroform.

-

Heat the reaction mixture to 90°C for 4 hours to effect cleavage of the chiral auxiliary and hydrolysis of the nitrile group.

-

The product, enantiomerically pure (2S)-2-(2-chlorophenyl)glycine hydrochloride, can be isolated upon cooling.

-

-

Esterification and Cyclization:

-

The resulting amino acid is then esterified and cyclized to form the thienopyridine ring system, yielding (S)-clopidogrel. This typically involves reaction with a suitable thiophene derivative and subsequent ring closure.

-

Chiral Resolution of Racemic Clopidogrel

The classical and widely used method for obtaining (S)-clopidogrel is the resolution of the racemic mixture using a chiral resolving agent, most commonly (-)-camphor-10-sulfonic acid (L-CSA).[7][8]

-

Preparation of Racemic Clopidogrel Free Base:

-

Dissolve racemic clopidogrel bisulfate in a mixture of dichloromethane and water.

-

Adjust the pH to ~7.8 with an aqueous solution of sodium carbonate at a low temperature (e.g., 2-8°C).

-

Separate the organic layer, wash with water, and evaporate the solvent to obtain the racemic clopidogrel free base.

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic clopidogrel free base in acetone.

-

Add L-camphor-10-sulfonic acid monohydrate (approximately 0.55-0.65 molar equivalents) to the solution at room temperature.

-

Seed the solution with a small amount of pure (S)-clopidogrel camphorsulfonate salt.

-

Stir the mixture for several hours (e.g., 12-18 hours) at a controlled temperature (e.g., 15-20°C) to allow for the selective crystallization of the (S)-clopidogrel-(-)-camphorsulfonate diastereomeric salt.

-

Filter the precipitate, wash with cold acetone, and dry under vacuum.

-

-

Liberation of (S)-Clopidogrel Free Base:

-

Dissolve the diastereomeric salt in dichloromethane.

-

Wash the solution with an aqueous sodium carbonate solution to remove the camphor sulfonic acid.

-

Separate the organic layer, wash with water, and evaporate the solvent to yield the enantiomerically pure (S)-clopidogrel free base.

-

-

Formation of the Bisulfate Salt:

-

The (S)-clopidogrel free base can then be converted to the bisulfate salt by treatment with sulfuric acid in a suitable solvent.

-

Chiral Separation by Chromatography

Various chromatographic techniques have been developed for the analytical and preparative separation of clopidogrel enantiomers, providing essential tools for quality control and research.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating clopidogrel enantiomers.[9]

-

Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol/water (100:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 226 nm

-

Temperature: 25°C

This method allows for the baseline resolution of the (S)- and (R)-enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[10][11]

-

Column: Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: Supercritical CO2 with a modifier such as 2-propanol

-

Flow Rate: 2 mL/min

-

Detection: UV at 215 nm

Comparative Pharmacology and Toxicology

The pharmacological and toxicological profiles of the clopidogrel enantiomers are markedly different.

| Parameter | (S)-Clopidogrel | (R)-Clopidogrel | Reference(s) |

| Antiplatelet Activity | Potent inhibitor of ADP-induced platelet aggregation | Inactive | [1][2] |

| P2Y12 Receptor Inhibition | Irreversible antagonist | No significant activity | [4] |

| Primary Side Effects | Bleeding | Convulsions (in animal studies at high doses) | [3][4] |

Table 1: Comparative Pharmacology of Clopidogrel Enantiomers

| Parameter | Racemic Clopidogrel | Reference(s) |

| Acute Oral LD50 (mice) | > 2000 mg/kg | [12] |

| Acute Oral LD50 (rats) | > 2000 mg/kg | [12] |

| Acute Intravenous LD50 (mice) | 160 mg/kg | [12] |

| Acute Intravenous LD50 (rats) | 110 mg/kg | [13] |

| Target Organs of Toxicity (Oral) | Digestive tract, lungs, kidneys | [13] |

Table 2: Toxicology of Racemic Clopidogrel

Comparative Pharmacokinetics

Clopidogrel is a prodrug that undergoes extensive metabolism in the liver. Two main metabolic pathways have been identified: hydrolysis by esterases to an inactive carboxylic acid derivative (about 85% of the absorbed dose) and a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite.[14][15] There is no evidence of in vivo interconversion between the enantiomers.[14]

| Parameter | (S)-Clopidogrel Active Metabolite (H4 isomer) | (S)-Clopidogrel Carboxylic Acid Metabolite | Reference(s) |

| Dose | 75 mg | 75 mg | [16] |

| Cmax | 7.13 ± 6.32 ng/mL | ~2.78 mg/L | [14][16] |

| Tmax | ~1 hour | ~1 hour | [14][16] |

| t1/2 (elimination) | ~30 minutes | ~8 hours | [14] |

Table 3: Pharmacokinetic Parameters of (S)-Clopidogrel and its Metabolites in Humans

Mechanism of Action and Signaling Pathway

The active thiol metabolite of (S)-clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. This binding prevents ADP from interacting with the receptor, thereby blocking a key pathway in platelet activation and aggregation.

Figure 1: Signaling pathway of (S)-clopidogrel's active metabolite.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis, resolution, and analysis of clopidogrel enantiomers.

Figure 2: Asymmetric synthesis workflow for (S)-clopidogrel.

Figure 3: Chiral resolution workflow for clopidogrel.

Conclusion

The development of (S)-clopidogrel is a prime example of the critical role of stereochemistry in drug design and development. The methodologies for its asymmetric synthesis and chiral resolution are well-established, enabling the production of a highly effective and safer enantiopure drug. The distinct pharmacological and pharmacokinetic profiles of the clopidogrel enantiomers highlight the necessity for stringent chiral purity control in the pharmaceutical industry. This guide provides a foundational technical resource for professionals involved in the research, development, and quality control of clopidogrel and related compounds.

References

- 1. New Page 1 [chm.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Method for improving resolution yield of clopidogrel camphorsulfonate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]

- 9. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]

- 11. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]

- 12. Pre-Clinical and Phase I Clinical Study of Clopidogrel Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Clopidogrel and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of clopidogrel, a cornerstone antiplatelet therapy. Clopidogrel is a prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2] This document delves into the core preclinical data, encompassing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Concepts: Mechanism of Action

Clopidogrel is administered as an inactive prodrug. Following oral administration, it undergoes a two-step metabolic activation process primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][3] The initial oxidation to 2-oxo-clopidogrel is catalyzed by CYP1A2, CYP2B6, and CYP2C19.[2] Subsequently, this intermediate is further oxidized to the active thiol metabolite, a reaction involving CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[2][3]

The active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][2] This binding prevents ADP from interacting with its receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[2] The irreversible nature of this binding means that the antiplatelet effect lasts for the lifespan of the platelet (approximately 7-10 days).

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of clopidogrel and its metabolites. These data provide insights into the drug's potency, efficacy, and pharmacokinetic profile in various animal models.

Table 1: In Vitro Efficacy of Clopidogrel and its Active Metabolite

| Parameter | Species/System | Agonist | Value | Reference(s) |

| IC50 (Platelet Aggregation) | Human (washed platelets) | ADP (6 µM) | 1.9 ± 0.3 µM (for Clopidogrel)* | [4] |

| P2Y12 Receptor Blockade | In vitro (human platelets) | - | 93.0% (for Clopidogrel active metabolite) | [5] |

*Note: This IC50 value is for the parent compound, clopidogrel, in washed platelets, suggesting some in vitro activity under specific conditions, although the primary mechanism is through its active metabolite in vivo.

Table 2: Preclinical Pharmacokinetics of Clopidogrel Metabolites

| Parameter | Species | Dose | Metabolite | Cmax | Tmax | AUC | Reference(s) |

| AUC | Rat | Equal molar dose to Vicagrel | 2-oxo-clopidogrel | - | - | 10.2 ± 6.6 µg·h/L | [6] |

| AUC | Rat | Equal molar dose to Vicagrel | Active Metabolite | - | - | 14.4 ± 9.6 µg·h/L | [6] |

| AUC | Beagle Dog | Equal molar dose to Vicagrel | 2-oxo-clopidogrel | - | - | 16.1 ± 3.3 µg·h/L | [6] |

| AUC | Beagle Dog | Equal molar dose to Vicagrel | Active Metabolite | - | - | 99.0 ± 10.3 µg·h/L | [6] |

| Cmax | Healthy Male Volunteers | 50 mg (single dose) | SR26334 (inactive) | 1.6 ± 0.30 mg/L | 0.8-1.0 h | - | [7] |

| Cmax | Healthy Male Volunteers | 75 mg (single dose) | SR26334 (inactive) | 2.9 ± 0.68 mg/L | 0.8-1.0 h | - | [7] |

| Cmax | Healthy Male Volunteers | 100 mg (single dose) | SR26334 (inactive) | 3.1 ± 0.94 mg/L | 0.8-1.0 h | - | [7] |

| Cmax | Healthy Male Volunteers | 150 mg (single dose) | SR26334 (inactive) | 4.9 ± 1.22 mg/L | 0.8-1.0 h | - | [7] |

| t1/2 | Healthy Male Volunteers | 50-150 mg (single dose) | SR26334 (inactive) | - | - | 7.2-7.6 h | [7] |

Table 3: Preclinical Pharmacodynamics of Clopidogrel

| Model | Species | Dose | Effect | Reference(s) |

| FeCl3-induced carotid artery thrombosis | Rat | 30 mg/kg (oral, 3 days) | Increased time to occlusion | [8] |

| Platelet Aggregation Inhibition | Dog | 10 mg/kg (loading dose), then 2 mg/kg daily | P2Y CT > 300 s in responsive dogs | [9][10] |

| Thromboelastography (TEG-PM) | Dog | 2.3 ± 0.3 mg/kg (oral, 7 days) | Significant decrease in MA-ADP and increase in % inhibition | [11][12] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in the preclinical evaluation of clopidogrel.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of a compound on platelet aggregation induced by an agonist.

Methodology:

-

Blood Collection: Whole blood is collected from the study subjects (e.g., healthy human volunteers or laboratory animals) into tubes containing an anticoagulant, typically 3.2% sodium citrate.[11]

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): The blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP.[13] The remaining blood is then centrifuged at a higher speed (e.g., 2700 g for 15 minutes) to obtain PPP.[13]

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 250 x 10^9/L, using autologous PPP.[14]

-

Aggregometer Setup: The aggregometer is set to 37°C.[13] A cuvette with PPP is used to set 100% light transmission, and a cuvette with PRP is used to set 0% light transmission.[14]

-

Assay Procedure: A specific volume of PRP is placed in a cuvette with a magnetic stir bar. The test compound or vehicle is added and incubated for a defined period. An agonist, such as ADP (typically at concentrations of 2, 5, 10, or 20 µmol/L), is then added to induce aggregation.[15]

-

Data Analysis: The change in light transmission is recorded over time. The maximum platelet aggregation (%) is determined. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from a concentration-response curve.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Objective: To evaluate the antithrombotic efficacy of a compound in an in vivo model of arterial thrombosis.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery is surgically exposed.[8][16]

-

Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl3) solution (typically 20-50%) is applied topically to the exposed carotid artery for a specific duration (e.g., 10 minutes).[8][16] The FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.[1]

-

Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the site of injury, to continuously monitor blood flow.[16]

-

Drug Administration: The test compound (e.g., clopidogrel at 30 mg/kg) is administered orally at a predetermined time before the induction of thrombosis.[8]

-

Data Analysis: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. A longer TTO in the drug-treated group compared to the vehicle control group indicates antithrombotic activity.[8] Histological analysis of the vessel can also be performed to confirm thrombus formation.[16]

Radioligand Binding Assay for P2Y12 Receptor

Objective: To determine the binding affinity of a compound for the P2Y12 receptor.

Methodology:

-

Membrane Preparation: Platelet membranes or membranes from cells expressing the recombinant P2Y12 receptor are prepared.

-

Radioligand: A radiolabeled ligand specific for the P2Y12 receptor, such as [3H]PSB-0413 or [33P]-2MeS-ADP, is used.[17]

-

Binding Reaction: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (competitor).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the preclinical pharmacology of clopidogrel.

Clopidogrel Metabolic Activation Pathway

References

- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novapublishers.com [novapublishers.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs [frontiersin.org]

- 10. Evaluation of clopidogrel responsiveness using the Platelet Function Analyzer-200 (PFA-200) in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of thrombin generation in dogs administered clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiplatelet Activity of Clopidogrel's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiplatelet activity of the active metabolite of clopidogrel. It covers the mechanism of action, key signaling pathways, detailed experimental protocols for assessing activity, and a summary of quantitative data from various studies.

Introduction

Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[1] This active metabolite is a potent and specific inhibitor of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation.[1] Understanding the in vitro activity of this metabolite is crucial for the development of new antiplatelet therapies and for assessing the efficacy of clopidogrel in different patient populations.

Mechanism of Action and Signaling Pathways

The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface. This binding is achieved through the formation of a disulfide bridge with a cysteine residue on the receptor.[1] This covalent modification permanently inactivates the receptor for the lifespan of the platelet.

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates two main signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated P2Y12 receptor, via its Gi protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in the amplification of platelet aggregation.

-

Activation of Phosphoinositide 3-Kinase (PI3K): The P2Y12 receptor also activates PI3K, which in turn activates downstream signaling molecules, contributing to the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

The conformational change of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, allowing it to bind fibrinogen and form platelet aggregates. By blocking the P2Y12 receptor, the active metabolite of clopidogrel effectively inhibits both of these signaling pathways, thereby preventing platelet aggregation.

Experimental Protocols for In Vitro Assessment

Several in vitro assays are commonly used to evaluate the antiplatelet activity of clopidogrel's active metabolite. The following sections provide detailed methodologies for the key experiments.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.

-

Incubation: Pre-incubate the PRP with the clopidogrel active metabolite or vehicle control for a specified time (e.g., 2 minutes) at 37°C in an aggregometer cuvette with stirring.[3]

-

Agonist Addition: Add ADP to induce platelet aggregation. Common final concentrations of ADP used are 5 µM and 20 µM.[4]

-

Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined and expressed as a percentage, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the P2Y12 receptor inhibition. VASP is an intracellular protein that is phosphorylated in response to cAMP. Inhibition of the P2Y12 receptor leads to increased cAMP and consequently increased VASP phosphorylation.

Experimental Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

Incubation with Prostaglandin E1 (PGE1) and ADP:

-

In one tube, incubate the whole blood with PGE1 alone. PGE1 stimulates adenylyl cyclase and induces VASP phosphorylation.

-

In a second tube, incubate the whole blood with both PGE1 and ADP. ADP, through the P2Y12 receptor, will inhibit adenylyl cyclase and reduce VASP phosphorylation in the absence of a P2Y12 inhibitor.

-

Incubation is typically for 10 minutes at room temperature.[5]

-

-

Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) and then permeabilize the platelet membrane to allow antibodies to access intracellular VASP.[5]

-

Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the P-VASP staining in both the PGE1-only and PGE1+ADP treated samples.

-

-

Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[6]

Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to measure the surface expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor.

Experimental Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

Incubation with Clopidogrel Active Metabolite: Incubate whole blood with the clopidogrel active metabolite or vehicle control for a specified duration.

-

Platelet Activation: Add a platelet agonist, such as ADP (e.g., 10 µM), to stimulate platelet activation and incubate for a set time (e.g., 15 minutes).[7]

-

Staining: Add fluorescently labeled antibodies specific for P-selectin and the activated GPIIb/IIIa receptor (e.g., PAC-1 antibody).[8][9] Incubate in the dark at room temperature.

-

Fixation: Fix the samples with 1% paraformaldehyde.[8]

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population.

-

Determine the percentage of platelets positive for P-selectin and activated GPIIb/IIIa and the mean fluorescence intensity.[8]

-

Quantitative Data on Antiplatelet Activity

The following tables summarize quantitative data on the in vitro antiplatelet activity of clopidogrel and its active metabolite from various studies.

Table 1: IC50 Values for Inhibition of Platelet Aggregation

| Compound | Platelet Preparation | Agonist | IC50 (µM) | Reference |

| Clopidogrel (parent drug) | Washed Platelets | ADP (6 µM) | 1.9 ± 0.3 | [10] |

| Clopidogrel (parent drug) | Platelet-Rich Plasma | ADP | 3291.07 | [11] |

| Clopidogrel (parent drug) | Platelet-Rich Plasma | PAF | 281.01 | [11] |

Note: The high IC50 value of the parent drug clopidogrel in PRP highlights the necessity for its metabolic activation to an active form to achieve potent antiplatelet effects in vivo.

Table 2: Platelet Reactivity Assessed by VASP Phosphorylation Assay

| Population | Platelet Reactivity Index (PRI) (%) | Reference |

| Healthy Donors | 78.3 ± 4.6 | [12] |

| Patients not receiving clopidogrel | 79.0 ± 4.1 | [12] |

| Patients treated with clopidogrel | 61.1 ± 17.0 (range: 6.6 - 85.8) | [12] |

| Extensive metabolizers on clopidogrel | 48 (LS mean) | [13] |

| Reduced metabolizers on clopidogrel | 63 (LS mean) | [13] |

Table 3: Platelet Reactivity Assessed by VerifyNow P2Y12 Assay

| Condition | P2Y12 Reaction Units (PRU) | Reference |

| On clopidogrel 75 mg | 163.6 ± 80.2 | [14] |

| On clopidogrel 150 mg | 127.0 ± 82.5 | [14] |

| High on-treatment platelet reactivity (HPR) cutoff | >208 | [15][16] |

Conclusion

The active metabolite of clopidogrel is a potent and specific inhibitor of the P2Y12 receptor, leading to the inhibition of ADP-induced platelet aggregation. A variety of in vitro methods, including LTA, VASP phosphorylation assay, and flow cytometry for activation markers, are available to assess its antiplatelet activity. The quantitative data from these assays demonstrate the efficacy of the active metabolite and also highlight the significant inter-individual variability in response to clopidogrel therapy. This technical guide provides a comprehensive resource for researchers and drug development professionals working on antiplatelet agents.

References

- 1. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Variability of individual platelet reactivity over time in patients treated with clopidogrel – insights from the ELEVATE-TIMI 56 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Routine Platelet Reactivity Testing with VerifyNow Assay on Antiplatelet Choice After Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genetic Underpinnings of Clopidogrel Resistance: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Clopidogrel, a cornerstone of antiplatelet therapy, exhibits significant inter-individual variability in its therapeutic response. A substantial portion of this variability is attributed to genetic factors that influence its absorption and metabolic activation. This technical guide provides an in-depth exploration of the genetic basis of clopidogrel resistance, with a focus on specific populations, to inform research, clinical practice, and the development of novel antiplatelet agents.

Clopidogrel is a prodrug that requires a two-step oxidative process in the liver to be converted into its active metabolite, which then irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.[1] Genetic polymorphisms in enzymes involved in this metabolic pathway, as well as in transporters affecting its absorption, can significantly impair the generation of the active metabolite, leading to therapeutic failure and an increased risk of major adverse cardiovascular events (MACE).[2][3]

Core Genetic Determinants of Clopidogrel Resistance

The primary genetic factors influencing clopidogrel response are polymorphisms in the Cytochrome P450 2C19 (CYP2C19) gene and the ATP-binding cassette subfamily B member 1 (ABCB1) gene.

CYP2C19: The Key Metabolic Player

The CYP2C19 enzyme is responsible for the majority of both oxidative steps in clopidogrel's activation.[2] Allelic variants of the CYP2C19 gene are categorized based on their functional impact on enzyme activity.

-

Loss-of-Function (LoF) Alleles: Alleles such as CYP2C192 and CYP2C193 result in a non-functional or severely reduced-function enzyme.[4] Individuals carrying one LoF allele are classified as intermediate metabolizers, while those with two are poor metabolizers.[2] These individuals exhibit diminished platelet inhibition and are at a higher risk for MACE.[2][5]

-

Increased-Function Alleles: The CYP2C19*17 allele is associated with increased enzyme expression and activity, leading to enhanced clopidogrel activation.[6] While this may lead to a better antiplatelet response, some studies suggest a potential increase in bleeding risk.

The prevalence of these alleles varies significantly across different ethnic populations, contributing to the observed disparities in clopidogrel response.

ABCB1: The Gatekeeper of Absorption

The ABCB1 gene encodes for the P-glycoprotein (P-gp), an efflux transporter in the intestine that pumps clopidogrel back into the gut lumen, thereby reducing its bioavailability.[7][8] The C3435T polymorphism (rs1045642) in the ABCB1 gene has been associated with clopidogrel resistance, particularly in Asian populations.[9][10] The T allele is linked to increased P-gp expression and consequently, reduced clopidogrel absorption.

Other Genetic Factors

While CYP2C19 and ABCB1 are the most extensively studied genes, polymorphisms in other genes such as PON1 have been investigated, though their role in clopidogrel resistance remains controversial and is not supported by substantial evidence.[11][12][13][14][15] More recent genome-wide association studies (GWAS) have identified other potential candidate genes, such as THSD7A and LAIR1, that may play a role in clopidogrel response, particularly in African American populations where CYP2C19 variants are less predictive.[16][17]

Data Presentation: Quantitative Summary of Genetic Associations

The following tables summarize the quantitative data on the association of key genetic polymorphisms with clopidogrel resistance across different populations.

Table 1: Prevalence of CYP2C19 Loss-of-Function Alleles and Impact on Clopidogrel Response

| Population | CYP2C19 LoF Allele Prevalence (Intermediate/Poor Metabolizers) | Impact on Clopidogrel Response | Odds Ratio (OR) for MACE in LoF Carriers |

| East Asians | 50-60%[2] | Significantly reduced platelet inhibition[18] | 1.91 (95% CI, 1.61–2.27)[18] |

| Europeans/Caucasians | 20-30%[2][19] | Reduced platelet inhibition[20] | 1.20 (95% CI, 1.10–1.31)[18] |

| Africans/African Americans | ~40%[19] | Less predictive of response compared to other populations[21][22] | Not consistently associated with MACE[23] |

| South Asians | 47.5% (in a UK population)[24] | Reduced clopidogrel effectiveness[25] | Data emerging |

Table 2: Association of ABCB1 C3435T Polymorphism with Clopidogrel Resistance

| Population | Association with Clopidogrel Resistance | Odds Ratio (OR) for Clopidogrel Resistance (TT vs. CC genotype) |

| Asians | Significant association[10] | 2.11 (95% CI, 1.71–2.60) for dominant model (CT+TT vs CC)[10] |

| Europeans | Inconsistent/No significant association[10] | Not significant[10] |

| Mixed Populations | Potential association[26] | 3.43 (95% CI, 2.14–5.51) for recessive model (TT vs. CC+CT) in ischemic stroke patients[26] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Genotyping of CYP2C19 and ABCB1 Variants

Objective: To identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 and ABCB1 genes.

Methodology: Real-Time Polymerase Chain Reaction (PCR) with TaqMan® Allelic Discrimination Assays

This is a widely used and robust method for genotyping known SNPs.[27]

-

DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit). The concentration and purity of the extracted DNA are quantified using a spectrophotometer.

-

PCR Reaction Setup: A PCR reaction mixture is prepared containing:

-

TaqMan® Genotyping Master Mix

-

Specific TaqMan® SNP Genotyping Assay for the target SNP (e.g., for CYP2C192 (rs4244285), CYP2C193 (rs4986893), or ABCB1 C3435T (rs1045642)). Each assay includes forward and reverse primers and two allele-specific MGB probes labeled with different fluorescent dyes (e.g., FAM and VIC).

-

Genomic DNA sample.

-

-

Real-Time PCR Amplification and Detection: The reaction is performed in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.[27] During amplification, the allele-specific probes bind to the target DNA, and the 5' nuclease activity of the DNA polymerase cleaves the probe, releasing the reporter dye and generating a fluorescent signal.

-

Data Analysis: The instrument software measures the fluorescence of each dye at the end of each PCR cycle. The results are visualized in an allelic discrimination plot, where samples cluster based on the detected fluorescent signals, allowing for the determination of the genotype (homozygous for allele 1, homozygous for allele 2, or heterozygous).

Platelet Function Testing

Objective: To measure the in vitro response of platelets to clopidogrel by assessing ADP-induced platelet aggregation.

Methodology 1: Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[28]

-

Sample Preparation: Whole blood is collected in citrate tubes. Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.

-

Assay Procedure: The LTA instrument measures the change in light transmission through a cuvette containing PRP. After establishing a baseline light transmission, an agonist, typically adenosine diphosphate (ADP), is added to the PRP to induce platelet aggregation.

-

Data Analysis: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The percentage of maximal aggregation is calculated relative to the light transmission through PPP. A higher percentage of aggregation indicates a poorer response to clopidogrel.

Methodology 2: VerifyNow® P2Y12 Assay

This is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12 receptor inhibition.[28]

-

Sample Collection: Whole blood is collected in a Greiner Bio-One VACUETTE® tube containing 3.2% citrate.

-

Assay Principle: The assay cartridge contains fibrinogen-coated beads and ADP as the agonist. When whole blood is added to the cartridge, the activated platelets bind to the fibrinogen-coated beads, causing agglutination.

-

Measurement and Reporting: The instrument measures the rate of agglutination and reports the results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity and a weaker clopidogrel response.

Methodology 3: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay directly measures the effect of clopidogrel on the P2Y12 receptor signaling pathway.[28]

-

Sample Preparation: Whole blood is incubated with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP. PGE1 stimulates the phosphorylation of VASP, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.

-

Cell Staining and Flow Cytometry: The platelets are then fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated VASP and a platelet-specific marker (e.g., CD61). The samples are analyzed on a flow cytometer.

-

Data Analysis: The level of VASP phosphorylation is quantified. A higher level of VASP phosphorylation in the presence of ADP indicates a greater degree of P2Y12 receptor inhibition by clopidogrel. The results are often expressed as a Platelet Reactivity Index (PRI).

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Clopidogrel metabolic activation pathway and site of action.

Caption: Workflow for genotype-guided clopidogrel therapy.

Conclusion

The genetic basis of clopidogrel resistance is a critical area of study with direct implications for patient care and drug development. Polymorphisms in CYP2C19 and ABCB1 are major determinants of clopidogrel efficacy, with notable variations in prevalence and impact across different populations. A thorough understanding of these genetic factors, coupled with robust experimental methodologies for their detection and functional assessment, is essential for advancing personalized antiplatelet therapy. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of clopidogrel pharmacogenomics and to drive the development of more effective and safer cardiovascular therapies.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clopidogrel — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. openheart.bmj.com [openheart.bmj.com]

- 4. Clopidogrel resistance: MedlinePlus Genetics [medlineplus.gov]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. scispace.com [scispace.com]

- 7. Genetic Polymorphisms of ABCB1 Gene in Patients Having Resistance to Clopidogrel [scirp.org]

- 8. The association between abcb1 gene polymorphism and clopidogrel response variability in stroke ischemic: a cross sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The risk of clopidogrel resistance is associated with ABCB1 polymorphisms but not promoter methylation in a Chinese Han population | PLOS One [journals.plos.org]

- 10. Clopidogrel Resistance and ABCB1 (3435C>T) Gene Polymorphism:A Meta Analysis [journal11.magtechjournal.com]

- 11. Paraoxonase 1 (PON1) gene variants are not associated with clopidogrel response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PON1 Q192R genetic variant and response to clopidogrel and prasugrel: pharmacokinetics, pharmacodynamics, and a meta-analysis of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paraoxonase 1 (PON1) Gene Variants Are Not Associated With Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paraoxonase 1 Gene Polymorphism Does Not Affect Clopidogrel Response Variability but Is Associated with Clinical Outcome after PCI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of genomic and transcriptomic risk factors in clopidogrel response in African Americans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. clinician.nejm.org [clinician.nejm.org]

- 20. Role of genetic polymorphisms in clopidogrel response variability: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Global and Local Ancestry on Clopidogrel Response in African Americans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. African Americans’ Antiplatelet Response Handicapped by Gene Variant, ‘Race’ | tctmd.com [tctmd.com]

- 23. Frontiers | Evaluation of race and ethnicity disparities in outcome studies of CYP2C19 genotype-guided antiplatelet therapy [frontiersin.org]

- 24. Prevalence of CYP2C19*2 and CYP2C19*3 Allelic Variants and Clopidogrel Use in Patients with Cardiovascular Disease in Trinidad & Tobago - PMC [pmc.ncbi.nlm.nih.gov]

- 25. news-medical.net [news-medical.net]

- 26. Association of ABCB1 gene polymorphisms with aspirin or clopidogrel resistance in ischemic stroke: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. droracle.ai [droracle.ai]

Early-stage research on the biological activity of Clopidogrelum

An In-depth Technical Guide on the Early-Stage Research of Clopidogrel's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a foundational antiplatelet therapy, widely utilized to mitigate the risk of atherothrombotic events. It belongs to the thienopyridine class of drugs and functions as an inactive prodrug, which necessitates hepatic biotransformation to exert its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the seminal, early-stage research that elucidated the biological activity of clopidogrel, with a focus on its mechanism of action, metabolic activation, receptor interactions, and the pivotal experimental findings that characterized its pharmacological profile.

Mechanism of Action and Metabolic Activation

Early research established that clopidogrel itself is inactive in vitro and requires metabolic activation to achieve its antiplatelet effects.[4][5][6] The process is a complex, multi-step pathway primarily occurring in the liver.

Metabolic Pathways

Upon oral administration and absorption, clopidogrel undergoes two main metabolic transformations:

-

Major Inactive Pathway (~85%): The majority of the administered dose is rapidly hydrolyzed by esterases, particularly human carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative (SR26334).[1][7] This pathway represents a significant diversion of the prodrug from its therapeutic activation route.

-

Minor Active Pathway (~15%): The remaining portion of the prodrug is converted into its active form through a two-step oxidative process mediated by the hepatic cytochrome P450 (CYP) enzyme system.[1][8][9]

The activation proceeds as follows:

-

Step 1: Formation of 2-oxo-clopidogrel: Clopidogrel is first metabolized into an intermediate metabolite, 2-oxo-clopidogrel.[1][10]

-

Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further oxidized to generate the active thiol metabolite (R-130964).[1][10][11] This active metabolite is highly reactive and unstable.[5]

A variety of CYP enzymes are implicated in these two steps, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5.[1][8] Early research featured considerable debate regarding the relative importance of each enzyme.[1][7] While some studies pointed to CYP3A4 as a major contributor, others emphasized the critical role of CYP2C19 in both oxidative steps.[1][7][12] This variability in metabolic activation, particularly due to genetic polymorphisms in CYP2C19, was later identified as a primary reason for interindividual differences in patient response to the drug.[1][3][9][13]

P2Y12 Receptor Inhibition

The core of clopidogrel's biological activity is the specific and irreversible inhibition of the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[2][8][14][15] The reactive thiol group of the active metabolite forms a disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor.[11] This covalent binding permanently disables the receptor.[11][15]

By blocking the P2Y12 receptor, the active metabolite prevents adenosine diphosphate (ADP) from binding and initiating its signaling cascade.[2][11][16] P2Y12 receptor activation normally leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[11][16] Reduced cAMP leads to decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a state that promotes the activation of the glycoprotein (GP) IIb/IIIa receptor.[11] The activated GPIIb/IIIa receptor is the final common pathway for platelet aggregation, binding to fibrinogen and cross-linking platelets.

Clopidogrel's inhibition of P2Y12 effectively halts this entire process, preventing GPIIb/IIIa activation and thereby inhibiting platelet aggregation.[11][16] Because the inhibition is irreversible, the antiplatelet effect lasts for the entire lifespan of the affected platelet, which is approximately 7 to 10 days.[1][2][14]

Quantitative Data Summary

Early in vitro and in vivo studies were crucial for quantifying the biological activity of clopidogrel's active metabolite and defining its therapeutic window.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Agonist | Concentration | Species | Assay Method | Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| ADP | 5 µM | Human | Light Transmission Aggregometry | % Inhibition | Significant inhibition observed post-treatment | [17] |

| ADP | 20 µM | Human | Light Transmission Aggregometry | % Inhibition | Significant inhibition observed post-treatment | [12][18] |

| ADP | 5 µM/20 µM | Human | Impedance Aggregometry | % Inhibition | 71% ± 34% inhibition (20 µM) | [18] |

| ADP | 5 µM | Human | Platelet Aggregation Test | Mean Aggregation (%) | 13.7% (branded) vs 14.8% (generic) post 30 days |[19] |

Table 2: Pharmacodynamic & Pharmacokinetic Observations | Parameter | Observation | Note | Reference | | :--- | :--- | :--- | | Onset of Action | Platelet inhibition demonstrable 2 hours after a single oral dose. | A loading dose (300-600mg) is used for rapid effect. |[15][20] | | Steady-State Inhibition | Achieved between Day 3 and Day 7 of repeated daily dosing. | |[9] | | Inhibition at Steady State | 40% to 60% inhibition of ADP-induced platelet aggregation. | With a 75 mg daily maintenance dose. |[9] | | Duration of Action | Antiplatelet effect lasts for the lifespan of the platelet (7-10 days). | Due to irreversible binding. |[1][2] | | Major Metabolite | Inactive carboxylic acid derivative (~85% of circulating metabolites). | |[9] | | Bioavailability | >50% | |[15] | | Protein Binding | 94-98% | |[15] |

Key Experimental Protocols

The primary method for assessing clopidogrel's activity is platelet aggregometry, which measures the ability of platelets to clump together in response to an agonist.

Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for monitoring clopidogrel's effect.[21] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.[22][23] Donors should be free of medications known to affect platelet function for at least 10 days prior.[23]

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[22][23] The supernatant, which is rich in platelets, is carefully collected as PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells.[22] The resulting supernatant is the PPP and is used to set the 100% transmission baseline (blank).

-

Platelet Count Standardization: The platelet count in the PRP is measured and may be adjusted to a standard concentration (e.g., 250 x 10⁹/L) using autologous PPP to reduce inter-sample variability.[22]

-

Aggregation Measurement:

-

A cuvette containing a specific volume of PRP and a magnetic stir bar is pre-warmed to 37°C in the aggregometer.[22]

-

The instrument is baselined with the PRP (0% transmission) and the PPP (100% transmission).

-

A platelet agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP cuvette to induce aggregation.[22]

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmittance is recorded over a defined period (e.g., 5-10 minutes).[22]

-

-

Data Analysis: The maximum percentage of platelet aggregation is calculated based on the change in light transmittance relative to the PPP baseline.[22] A reduced aggregation percentage in samples from clopidogrel-treated subjects compared to their baseline indicates the drug's inhibitory effect.

Conclusion

The early-stage research into the biological activity of clopidogrel was instrumental in defining its role as a cornerstone of antiplatelet therapy. This foundational work successfully identified it as a prodrug, delineated its complex metabolic activation pathway through the CYP450 system, and pinpointed its mechanism of action as the irreversible antagonist of the platelet P2Y12 receptor. The development of experimental protocols, particularly light transmission aggregometry, allowed for the quantification of its pharmacodynamic effects and shed light on the significant interindividual variability in patient response—a finding that would later drive extensive research into pharmacogenetics. This body of knowledge established the fundamental principles upon which decades of clinical use and further drug development have been built.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. mrctcenter.org [mrctcenter.org]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clopidogrel - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]